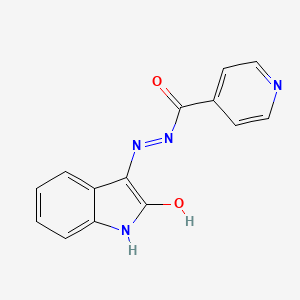

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide

Description

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is a hydrazide derivative synthesized by condensing isonicotinohydrazide with isatin derivatives. Its structure features a pyridine ring (isonicotinoyl group) linked via a hydrazone bridge to a 2-oxoindole moiety. The compound exhibits a planar conformation due to conjugation between the hydrazone (C=N) and carbonyl (C=O) groups, confirmed by IR and NMR spectroscopy (C=O at 1669–1694 cm⁻¹, C=N at ~1616 cm⁻¹, and aromatic protons at δ 7.3–8.7 ppm) . It is explored for diverse biological activities, including antimicrobial, antitumoral, and receptor agonism, leveraging the pharmacophoric features of both indole and pyridine moieties .

Properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZNPJKPZYUAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182534 | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28284-14-2 | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate indole derivative. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to around 50°C for several hours, followed by cooling to precipitate the product .

Chemical Reactions Analysis

N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has the molecular formula and a molecular weight of approximately 258.25 g/mol. The compound features an indole structure, which is known for its biological activity, particularly in the development of pharmaceuticals.

Medicinal Chemistry Applications

-

Anticancer Activity

- N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has shown promising results in inhibiting various cancer cell lines. Its mechanism often involves the inhibition of specific kinases associated with cancer progression.

- Case Study: A study demonstrated that derivatives of this compound exhibited potent activity against c-MET, a receptor tyrosine kinase implicated in oncogenesis. The selectivity of these inhibitors was highlighted through crystallographic studies which revealed unique binding interactions with the kinase domain .

-

Antimicrobial Properties

- Research indicates that this compound possesses antimicrobial properties against a range of pathogens. The hydrazone linkage is believed to play a crucial role in its bioactivity.

- Data Table: Antimicrobial Activity

-

Anti-inflammatory Effects

- Preliminary studies suggest that N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Case Study: In vivo models have shown reduced levels of pro-inflammatory cytokines when treated with this compound, indicating its potential as an anti-inflammatory agent .

Biological Mechanisms

The biological activity of N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition: The compound acts as an inhibitor for several kinases involved in cell signaling pathways related to cancer and inflammation.

Mechanism of Action

The mechanism of action of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is achieved through the binding of the compound to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural substrate and the action of fatty acid synthase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a class of isatin hydrazides, where structural modifications significantly influence biological activity. Key derivatives and their properties are compared below:

Key Trends and Mechanistic Insights

Substituent Effects: N1-Alkylation (e.g., hexyl in MDA19) enhances lipophilicity and bioavailability, enabling blood-brain barrier penetration without CNS toxicity . Electron-withdrawing groups (e.g., chloro in 4-chlorobenzyl derivative) improve receptor binding (e.g., CB2 IC₅₀ = 131.1 nM) by stabilizing ligand-receptor interactions . Heterocyclic extensions (quinoline, benzofuran) broaden antimicrobial activity by disrupting microbial membranes or enzyme function .

Activity Profiles: Antimicrobial Potency: Quinoline-benzofuran hybrids and methoxy-indole derivatives show superior activity due to extended conjugation and hydrogen-bonding capacity . Antitumoral Specificity: MDA19’s hexyl chain targets lipid-rich tumor microenvironments, suppressing PI3K/Akt/mTOR pathways critical in osteosarcoma . Receptor Selectivity: Pyridine-containing derivatives (e.g., isonicotinohydrazide) exhibit moderate CB2 affinity, while benzohydrazides with bulky substituents achieve higher potency .

Synthetic Accessibility :

- Most derivatives are synthesized via acid-catalyzed condensation (e.g., glacial acetic acid) of hydrazides with isatin, yielding moderate-to-high purity (70–90%) .

Biological Activity

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is a compound that has garnered attention due to its potential pharmacological properties. This compound is characterized by the presence of both indole and isonicotinic hydrazide moieties, which are known to exhibit a variety of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

The chemical formula for N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is with a molecular weight of 270.25 g/mol. The structure includes an indole ring system, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate indole derivative. Various methods have been reported in the literature, including solvent-free conditions and microwave-assisted synthesis, which enhance yield and purity.

Antimicrobial Activity

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the strain but generally fall within the low micromolar range.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, it has been reported to inhibit specific kinases involved in cancer progression, making it a potential candidate for targeted cancer therapy.

Enzyme Inhibition

N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide acts as an inhibitor for certain enzymes such as protein kinases. The inhibition profile suggests selectivity towards specific targets which are crucial in cancer metabolism.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 6.0 | Inhibition of kinase activity |

Structural Insights

Recent crystallographic studies have provided insights into the binding interactions of N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide with target proteins. The crystal structure reveals that the compound forms hydrogen bonds with key residues in the active site of target enzymes, contributing to its inhibitory effects.

Q & A

Basic: What is the standard synthetic protocol for N'-((3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide and its derivatives?

Answer:

The compound is typically synthesized via condensation of isonicotinohydrazide with substituted isatins under reflux in ethanol (10 mL) with a catalytic amount of glacial acetic acid. For example, derivatives are formed by reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide (1.5 mmol) with substituted isatins (1.5 mmol) in ethanol, yielding products with 40–95% efficiency after recrystallization .

Key steps :

- Use polar solvents (ethanol, DMF) for solubility.

- Acid catalysis (glacial acetic acid) accelerates imine bond formation.

- Monitor reaction progress via TLC and characterize products using FT-IR, , and mass spectrometry .

Basic: How is the antimicrobial activity of this compound evaluated experimentally?

Answer:

Antimicrobial activity is assessed using the agar well diffusion method against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and fungi. Compounds are dissolved in DMF (25–50 mg/mL), and zones of inhibition are measured after 24–48 hours. For example, 5-chloro and 5-bromo derivatives show enhanced activity due to electron-withdrawing substituents .

Methodological considerations :

- Include positive controls (e.g., ciprofloxacin).

- Account for solvent toxicity (DMF) by using vehicle controls.

- Validate results with MIC (Minimum Inhibitory Concentration) assays .

Advanced: How do substituents on the isatin and quinoline rings influence antitubercular activity?

Answer:

Substituent effects are studied via SAR (Structure-Activity Relationship) analysis :

Advanced: What methodologies resolve contradictions in biological activity data across derivatives?

Answer: Contradictions arise from assay variability or substituent-specific effects. Strategies include:

- Consistency checks : Replicate assays (e.g., Microplate Alamar Blue Assay for antitubercular activity) .

- Computational validation : Compare docking scores (e.g., CB2 receptor binding affinity) with experimental IC values .

- Meta-analysis : Pool data from multiple studies (e.g., fluoro vs. methoxy substituents on isatin) to identify outliers .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- FT-IR : Confirm carbonyl (C=O, 1680–1720 cm) and hydrazide (N–H, 3200–3400 cm) stretches .

- : Identify indole NH (δ 10–12 ppm) and isatin C=O (δ 160–170 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 266.26 for the parent compound) .

Advanced: How is molecular docking applied to predict CB2 receptor agonism?

Answer:

- Protein modeling : Use Glide docking to screen 132 CB2R models. The best-fit model (validated via RMSD < 2.0 Å) is selected for ligand interaction studies .

- Ligand preparation : Optimize geometry (B3LYP/6-31G*) and assign partial charges.

- Docking parameters : Prioritize hydrogen bonding with Ser and hydrophobic interactions with Val. Derivatives with 4-chlorobenzyl groups show high binding affinity (IC = 131.1 nM) .

Advanced: What in vivo models evaluate cardioprotective or antitumoral effects?

Answer:

- Cardioprotection : Rat models with doxorubicin-induced cardiotoxicity. Measure biomarkers (CK-MB, LDH) and antioxidants (catalase, SOD) in heart tissue. A bis-indolyl derivative reduced CK-MB by 40% at 50 mg/kg .

- Antitumoral : Xenograft models (e.g., osteosarcoma). MDA-19 (a derivative) suppresses PI3K/Akt/mTOR signaling, reducing tumor volume by 60% at 10 µM .

Basic: How are ADMET properties predicted for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.